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Compound of Interest

Compound Name:
N,N-diethyl-4-piperazin-1-yl-

benzenesulfonamide

CAS No.: 886504-23-0

Cat. No.: B3416687 Get Quote

Executive Summary: The Methyl-Ethyl Switch
In medicinal chemistry, the substitution of an N,N-dimethyl group with an N,N-diethyl moiety on

a sulfonamide scaffold is a classic "matched molecular pair" strategy used to modulate

lipophilicity, metabolic stability, and steric fit.

While often perceived as a minor structural change, this modification triggers significant shifts

in bioactivity profiles. N,N-Dimethyl derivatives typically offer higher aqueous solubility and

lower steric hindrance, making them suitable for solvent-exposed binding regions. In contrast,

N,N-Diethyl derivatives provide a higher logP (+0.5 to +1.0 units), increased membrane

permeability, and steric bulk capable of inducing selectivity in tight binding pockets (e.g., hCA

II).

This guide objectively compares these two derivatives, supported by experimental data,

mechanistic insights, and validated protocols.

Physicochemical & Structural Analysis
The transition from methyl to ethyl substituents alters the physicochemical landscape of the

molecule. The following table summarizes the core differences critical for Structure-Activity

Relationship (SAR) decisions.
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Table 1: Physicochemical Comparison (Methyl vs. Ethyl)
Feature

N,N-Dimethyl
Sulfonamide

N,N-Diethyl
Sulfonamide

Impact on
Bioactivity

Steric Bulk (A-Value) Low (1.70 kcal/mol)
Moderate (1.75

kcal/mol per ethyl)

Ethyl groups can

clash with narrow

active site residues

(e.g., Phe131 in hCA

II) or fill hydrophobic

pockets.

Lipophilicity (

LogP)
Baseline +0.6 to +1.0 (Approx.)

Ethyl increases

permeability but

decreases aqueous

solubility.

Electronic Effect Weak Inductive (+I) Slightly stronger (+I)

Minimal impact on the

pKa of the

sulfonamide nitrogen

(if secondary);

negligible for tertiary.

Metabolic Liability
High (Rapid N-

demethylation)

Moderate (Slower N-

deethylation)

Ethyl groups generally

undergo slower

oxidative dealkylation

than methyl groups.

Bioactivity & Potency Analysis
Antibacterial Efficacy (Gram-Negative Focus)
Experimental data indicates that increasing the lipophilicity of the sulfonamide tail often

enhances potency against Gram-negative bacteria due to improved penetration through the

lipid-rich outer membrane.

Case Study: E. coli Inhibition In a study comparing substituted phenylmethylsulfonamido

alkanamides, the N,N-diethyl derivative demonstrated superior potency compared to its

methyl/unsubstituted precursors.[1]
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Compound A (N,N-Diethyl derivative): MIC = 12.5 μg/mL against Escherichia coli.[1][2]

Compound B (Precursor/Less lipophilic): MIC > 100 μg/mL against Escherichia coli.

Mechanistic Insight: The N,N-diethyl moiety facilitates passive diffusion across the bacterial cell

wall, accumulating higher intracellular concentrations required to inhibit dihydropteroate

synthase (DHPS).

Enzyme Inhibition: Carbonic Anhydrase (hCA)
In the context of human Carbonic Anhydrase (hCA) inhibitors, the steric bulk of the ethyl group

acts as a "selectivity toggle."

hCA II Selectivity: The active site of hCA II contains a bulky Phenylalanine (Phe131) residue.

N,N-dimethyl derivatives often fit easily but lack specific hydrophobic contacts. N,N-diethyl

derivatives can either clash with Phe131 (reducing potency) or, if the scaffold allows

flexibility, induce a conformational fit that excludes other isoforms (increasing selectivity).

Data Trend: Replacement of rigid aromatic rings with flexible N-alkyl groups (Methyl/Ethyl)

has been shown to improve Ki values from the micromolar to the nanomolar range by

reducing steric clashes in the "middle" of the active site cavity.

Metabolic Stability: The N-Dealkylation Pathway
Metabolic stability is a primary driver for choosing between dimethyl and diethyl substitutions.

Both moieties are susceptible to oxidative N-dealkylation by Cytochrome P450 (CYP450)

enzymes, but the kinetics and byproducts differ.[3]

Mechanism of Action
The reaction proceeds via hydroxylation of the

-carbon, forming an unstable carbinolamine intermediate that spontaneously collapses into the
dealkylated amine and an aldehyde.
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Figure 1: General mechanism of CYP450-mediated oxidative N-dealkylation for sulfonamides.

Dimethyl: Generates Formaldehyde. Rapid kinetics often lead to high clearance (high

extraction ratio).

Diethyl: Generates Acetaldehyde. The reaction is generally slower due to steric hindrance at

the enzymatic heme center, potentially extending the drug's half-life (

).

Experimental Protocols
Synthesis of N,N-Dialkyl Sulfonamides
Objective: Efficient synthesis of sulfonamide derivatives from sulfonyl chlorides.

Reagents:

Aryl sulfonyl chloride (1.0 equiv)

Secondary amine (Dimethylamine or Diethylamine) (1.2 equiv)

Triethylamine (Et3N) or Pyridine (2.0 equiv)

Dichloromethane (DCM) or THF (anhydrous)

Protocol:

Setup: Purge a round-bottom flask with nitrogen. Add the aryl sulfonyl chloride and dissolve

in anhydrous DCM (0.1 M concentration).
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Addition: Cool the solution to 0°C in an ice bath. Add Et3N dropwise.

Reaction: Slowly add the secondary amine (dimethylamine or diethylamine) over 10 minutes

to control the exotherm.

Stirring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor

progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted

amine/pyridine), followed by saturated NaHCO3 and brine.

Purification: Dry over Na2SO4, concentrate in vacuo, and recrystallize from Ethanol/Water or

purify via silica gel flash chromatography.

Determination of Minimum Inhibitory Concentration
(MIC)
Objective: Comparative evaluation of antibacterial potency (e.g., against E. coli).

Protocol:

Preparation: Dissolve test compounds (Dimethyl vs. Diethyl) in DMSO to a stock

concentration of 10 mg/mL.

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well

microtiter plate. Final concentrations should range from 500 μg/mL down to 0.9 μg/mL.

Inoculation: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (

CFU/mL) and dilute 1:100. Add 100 μL of inoculum to each well.

Controls: Include Positive Control (Ciprofloxacin) and Negative Control (Sterile

DMSO/Broth).

Incubation: Incubate plates at 37°C for 24 hours.

Readout: The MIC is the lowest concentration showing no visible turbidity.
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Decision Logic: When to Use Which?
The following logic flow assists in selecting the optimal derivative during the Hit-to-Lead phase.

Start: Sulfonamide Optimization

Is the Binding Pocket
Sterically Constrained?

Is Aqueous Solubility
a Limiting Factor?

No (Open Pocket)

Select N,N-DIMETHYL
(Low Sterics, High Solubility)

Yes (Tight Fit)

Is Cell Permeability
(Gram-neg) Required?

No

Yes (Need Solubility)

No

Select N,N-DIETHYL
(High LogP, Metabolic Stability)

Yes (Need Permeability)

Click to download full resolution via product page

Figure 2: Decision matrix for selecting between methyl and ethyl substituents based on SAR

requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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